![molecular formula C25H27N3O4 B5229373 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, due to its adverse effects on human health, it has been banned in many countries. Despite its negative reputation, BZP has potential applications in scientific research.
Mechanism of Action
BZP acts by binding to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting their function, BZP increases the levels of serotonin and dopamine in the synaptic cleft, leading to their enhanced activity in the brain. This results in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
BZP has been found to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine, which can cause adverse effects on the nervous system.
Advantages and Limitations for Lab Experiments
BZP has advantages as a research tool due to its ability to release serotonin and dopamine, which can be used to study the effects of drugs on the brain. However, its adverse effects on the cardiovascular and nervous systems limit its use in laboratory experiments.
Future Directions
Future research on BZP could focus on its potential therapeutic applications. Its ability to release serotonin and dopamine could be used to develop new treatments for depression, anxiety, and other psychiatric disorders. Additionally, further studies could be conducted to understand the long-term effects of BZP on the brain and the body.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained notoriety as a recreational drug. However, its potential applications in scientific research cannot be ignored. Its ability to release serotonin and dopamine makes it useful in studying the mechanisms of drug addiction and the effects of psychoactive substances on the brain. Further research could lead to the development of new treatments for psychiatric disorders.
Synthesis Methods
The synthesis of BZP involves the reaction of 4-(4-nitrophenyl)piperazine with 1-(4-hydroxy-3-methoxybenzyl)-4-(benzyloxy)piperazine. The reaction takes place in the presence of a catalyst, typically palladium on carbon, and under controlled conditions of temperature and pressure. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
BZP has been used in scientific research to study its pharmacological properties. It has been found to act as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This property makes it useful in studying the mechanisms of drug addiction and the effects of psychoactive substances on the brain.
properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-25-17-21(7-12-24(25)32-19-20-5-3-2-4-6-20)18-26-13-15-27(16-14-26)22-8-10-23(11-9-22)28(29)30/h2-12,17H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBARFRWXPZBJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
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